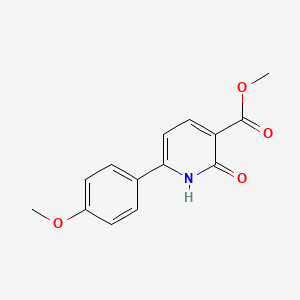

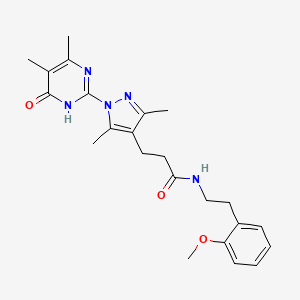

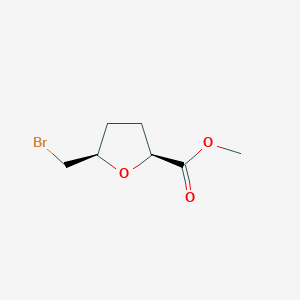

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TH-302 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

科学的研究の応用

Selective Hydrolysis and Synthetic Applications

Selective hydrolysis of methanesulfonate esters has been studied to improve synthetic routes for complex molecules. Chan, Cox, and Sinclair (2008) explored the pH-dependent hydrolysis of methanesulfonate esters, revealing strategies for selective removal of these groups in synthetic processes. Such research provides insights into refining the synthesis of complex molecules, including those related to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Chan et al., 2008).

Advancements in Heteroaromatic Synthesis

Sakamoto et al. (1988) developed a one-step synthesis method for 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, demonstrating the versatility of methanesulfonamide derivatives in synthesizing complex heteroaromatic systems. This method could potentially be adapted for the synthesis of compounds structurally similar to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide," highlighting the compound's relevance in synthesizing novel heteroaromatic molecules (Sakamoto et al., 1988).

Molecular and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide by Jacobs, Chan, and O'Connor (2013) explored the molecular and supramolecular structures of these compounds. Their work provides a foundation for understanding how modifications to the sulfonamide moiety can influence molecular conformation and intermolecular interactions, which is crucial for the design of molecules with specific properties, including those similar to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Jacobs et al., 2013).

Application in Drug Metabolism Studies

Zmijewski et al. (2006) highlighted the application of biocatalysis in drug metabolism, specifically in preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research underscores the potential of using sulfonamide derivatives in pharmaceutical development and metabolism studies, suggesting a pathway for investigating the metabolism of complex sulfonamide-based compounds like "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Zmijewski et al., 2006).

Insights into Methane Utilization

Lunsford (2000) discussed catalytic conversion strategies for methane into more useful chemicals and fuels. Although not directly related to the specific compound , this work highlights the broader context of methane derivative utilization in chemical synthesis and energy production. It provides a background into how methanesulfonamide derivatives contribute to advancing methane utilization technologies (Lunsford, 2000).

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S3/c1-18(14,15)12-8-11(13,9-4-6-16-7-9)10-3-2-5-17-10/h2-7,12-13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQMMOKPDGJKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)

![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)